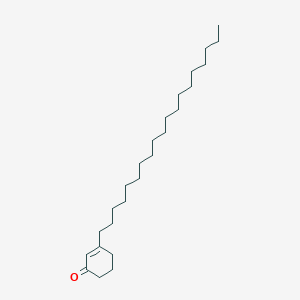
3-Nonadecylcyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonadecylcyclohex-2-EN-1-one: is an organic compound characterized by a cyclohexenone ring substituted with a nonadecyl chain. This compound is part of the enone family, which are known for their versatile chemical reactivity and applications in various fields such as pharmaceuticals, fragrances, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonadecylcyclohex-2-EN-1-one can be achieved through several methods:
Cyclohexenone Synthesis: Cyclohexenone can be synthesized via the Birch reduction of anisole followed by acid hydrolysis.
Industrial Production Methods
Industrial production of cyclohexenones typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . The subsequent alkylation step can be scaled up using continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonadecylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: Reduction of the enone can yield cyclohexanol derivatives.
Substitution: The nonadecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Diketones
Reduction: Cyclohexanol derivatives
Substitution: Substituted cyclohexenones
Applications De Recherche Scientifique
3-Nonadecylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and as a building block for materials science.
Mécanisme D'action
The mechanism of action of 3-Nonadecylcyclohex-2-EN-1-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in oxidation-reduction reactions.
Pathways: The compound can modulate pathways related to oxidative stress and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone without the nonadecyl chain.
3-Phenylcyclohex-2-en-1-one: Contains a phenyl group instead of a nonadecyl chain.
Uniqueness
3-Nonadecylcyclohex-2-EN-1-one is unique due to its long nonadecyl chain, which imparts distinct physical and chemical properties compared to other cyclohexenones.
Propriétés
Numéro CAS |
102895-89-6 |
|---|---|
Formule moléculaire |
C25H46O |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
3-nonadecylcyclohex-2-en-1-one |
InChI |
InChI=1S/C25H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-22-25(26)23-24/h23H,2-22H2,1H3 |
Clé InChI |
RTFRBESLWPQFSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


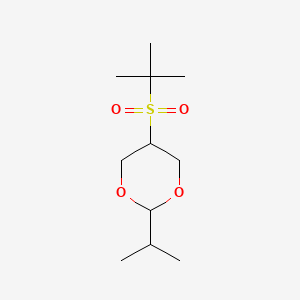
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)
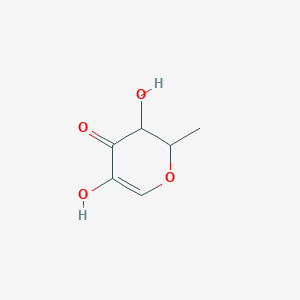

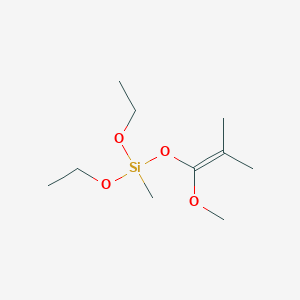
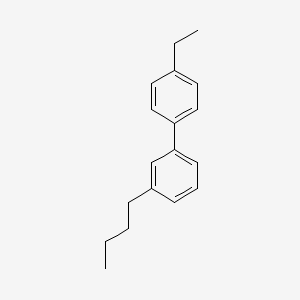

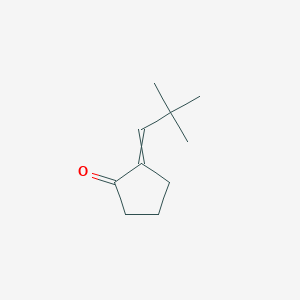
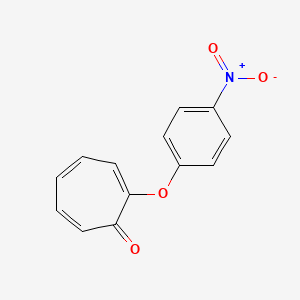
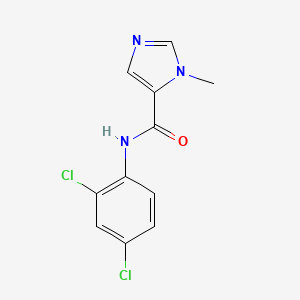

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
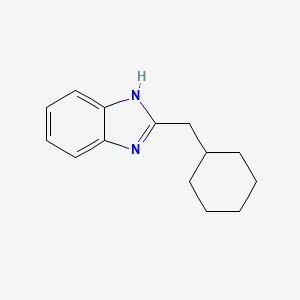
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
